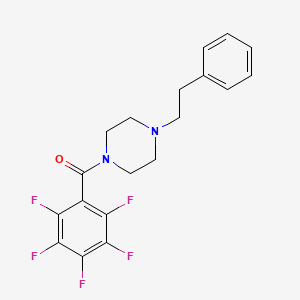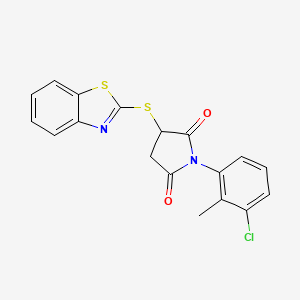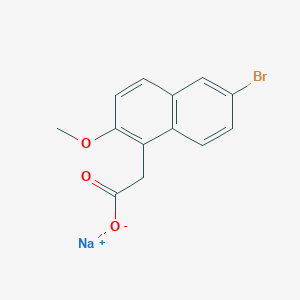![molecular formula C13H15N3O2S B4996868 N-[4-acetyl-5-(4-methylphenyl)-4,5-dihydro-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B4996868.png)
N-[4-acetyl-5-(4-methylphenyl)-4,5-dihydro-1,3,4-thiadiazol-2-yl]acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[4-acetyl-5-(4-methylphenyl)-4,5-dihydro-1,3,4-thiadiazol-2-yl]acetamide, commonly known as AMT, is a chemical compound that belongs to the class of thiadiazole derivatives. This compound has gained attention in scientific research due to its potential applications in various fields, such as medicine, agriculture, and material science.
作用機序
The mechanism of action of AMT is not fully understood. However, it has been suggested that AMT exerts its biological activity by interacting with various cellular targets, such as enzymes and receptors. For example, AMT has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. It has also been reported to interact with the GABA-A receptor, a receptor involved in the regulation of neuronal excitability.
Biochemical and Physiological Effects:
AMT has been shown to exhibit various biochemical and physiological effects. In vitro studies have shown that AMT inhibits the growth of various cancer cell lines by inducing apoptosis, a process of programmed cell death. AMT has also been reported to exhibit anti-inflammatory and analgesic effects by inhibiting the production of inflammatory mediators, such as prostaglandins and cytokines. In addition, AMT has been shown to possess insecticidal and fungicidal properties by disrupting the cellular membrane and inhibiting the activity of key enzymes.
実験室実験の利点と制限
AMT has several advantages for lab experiments. It is a stable compound that can be easily synthesized in large quantities. It exhibits a wide range of biological activities, making it a suitable candidate for various assays. However, there are also some limitations to using AMT in lab experiments. Its mechanism of action is not fully understood, which makes it difficult to design experiments to study its effects. In addition, the toxicity of AMT has not been fully evaluated, which makes it important to exercise caution when handling this compound.
将来の方向性
There are several future directions for the study of AMT. One direction is to further investigate its mechanism of action and cellular targets. This will help to better understand its biological activity and potential applications. Another direction is to evaluate its toxicity and safety profile, which will be important for its potential use in medicine and agriculture. Additionally, the synthesis of new derivatives of AMT with improved biological activity and selectivity is an area of interest for future research. Finally, the development of new materials based on AMT is an area of potential application in material science.
合成法
The synthesis of AMT is a multistep process that involves the reaction of 4-methylbenzenesulfonamide with acetic anhydride, followed by the reaction of the resulting product with thiosemicarbazide. The final step involves the acetylation of the thiosemicarbazone intermediate with acetic anhydride. This process yields AMT as a white crystalline solid with a melting point of 174-175°C.
科学的研究の応用
AMT has been extensively studied for its potential applications in various fields. In medicine, AMT has been shown to possess antimicrobial, antiviral, and anticancer properties. It has been reported to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. AMT has also been studied for its potential use as an anti-inflammatory and analgesic agent.
In agriculture, AMT has been shown to possess insecticidal and fungicidal properties. It has been reported to inhibit the growth of various plant pathogens, including Fusarium oxysporum and Botrytis cinerea. AMT has also been studied for its potential use as a plant growth regulator.
In material science, AMT has been studied for its potential use as a building block for the synthesis of new materials. It has been reported to exhibit fluorescent properties, which make it a suitable candidate for the preparation of fluorescent dyes and sensors.
特性
IUPAC Name |
N-[3-acetyl-2-(4-methylphenyl)-2H-1,3,4-thiadiazol-5-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O2S/c1-8-4-6-11(7-5-8)12-16(10(3)18)15-13(19-12)14-9(2)17/h4-7,12H,1-3H3,(H,14,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XATACZAJDNAJOC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2N(N=C(S2)NC(=O)C)C(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
38.7 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID24805786 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-{1-[1-(1-benzofuran-2-ylmethyl)-4-piperidinyl]-1H-pyrazol-5-yl}-1,3-benzodioxole-5-carboxamide](/img/structure/B4996791.png)
![N-(4-chlorobenzyl)-N-{2-[4-(4-fluorophenyl)-1-piperazinyl]-2-oxoethyl}methanesulfonamide](/img/structure/B4996798.png)
![N-[1-(2-fluorophenyl)-4,5,6,7-tetrahydro-1H-indazol-4-yl]-3-(2-isoxazolidinyl)propanamide](/img/structure/B4996805.png)

![2-(4-methyl-1-piperidinyl)-N-[4-(4-morpholinyl)phenyl]acetamide](/img/structure/B4996813.png)
![4-{[(4-chlorophenyl)thio]methyl}-N-[2-(4-methoxyphenyl)ethyl]benzamide](/img/structure/B4996823.png)
![N-(2-methoxyphenyl)-N'-{1-[1-(3-methyl-2-furoyl)-4-piperidinyl]-1H-pyrazol-5-yl}urea](/img/structure/B4996828.png)
![1-({5-[(3-methoxyphenoxy)methyl]-3-isoxazolyl}carbonyl)-4-(2-methoxyphenyl)piperazine](/img/structure/B4996845.png)





![2-{[(5-allyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)thio]methyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B4996895.png)